molecular formula C₁₂H₈D₄ClN₇O B1152038 4-Hydroxy Triamterene-d4 Hydrochloride

4-Hydroxy Triamterene-d4 Hydrochloride

Cat. No.: B1152038
M. Wt: 309.75
Attention: For research use only. Not for human or veterinary use.
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Description

Contextual Overview of Triamterene (B1681372) Metabolism and its Hydroxylated Metabolite

Triamterene is a potassium-sparing diuretic that functions by directly blocking the epithelial sodium channel (ENaC) in the kidney's collecting tubule. nih.govwikipedia.org Following oral administration, Triamterene is rapidly absorbed but undergoes extensive first-pass metabolism, primarily in the liver. nih.govnih.gov

The principal metabolic transformation is a phase I reaction involving the hydroxylation of the phenyl ring at the para-position (4'-position) to form 4-Hydroxy Triamterene. nih.govnih.gov This hydroxylation is the rate-limiting step in Triamterene's metabolism and is mediated almost exclusively by the cytochrome P450 enzyme, CYP1A2. nih.govnih.gov The resulting 4-Hydroxy Triamterene is an intermediate metabolite that is typically found only in trace amounts in plasma or urine. nih.gov

This intermediate is then rapidly conjugated in a phase II reaction by cytosolic sulfotransferases to yield 4'-hydroxytriamterene sulfate (B86663). nih.govdrugbank.com This sulfate conjugate is the major and pharmacologically active metabolite of Triamterene. nih.govdrugbank.com Its plasma concentrations have been observed to be more than ten times higher than those of the parent drug. drugbank.comnih.gov The half-life of Triamterene is approximately 1.5 to 2 hours, whereas its active sulfate metabolite has a slightly longer half-life of about 3 hours. nih.govyoutube.com The excretion of Triamterene and its metabolites occurs through both renal and fecal routes. nih.govdrugbank.com

Rationale for Deuterium (B1214612) Labeling in Chemical and Biochemical Investigations

Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen. acanthusresearch.com The strategic replacement of hydrogen atoms with deuterium atoms in a molecule is known as deuterium labeling or stable isotope labeling (SIL). acanthusresearch.comclearsynth.com This seemingly minor structural modification—substituting a proton and a neutron for just a proton—imparts significant advantages in analytical and metabolic research without fundamentally altering the compound's chemical identity. chem-station.comclearsynth.com

One of the key principles underlying the use of deuteration is the kinetic isotope effect (KIE). chem-station.comtaylorandfrancis.com A carbon-deuterium (C-D) bond is stronger and has a lower vibrational energy than a carbon-hydrogen (C-H) bond. taylorandfrancis.com Consequently, if the cleavage of a C-H bond is part of the rate-determining step of a reaction, such as in cytochrome P450-mediated metabolism, substituting hydrogen with deuterium can significantly slow down the reaction rate. nih.govnih.gov This property is exploited in drug discovery to enhance the metabolic stability and pharmacokinetic profiles of drug candidates. pharmaffiliates.complos.orgnih.gov

In analytical chemistry, particularly in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), deuterated compounds are considered the gold standard for internal standards. acanthusresearch.comscioninstruments.comscispace.com An ideal internal standard co-elutes with the analyte of interest and exhibits identical behavior during sample extraction, derivatization, and ionization. scispace.com Because deuterated standards are nearly chemically identical to their unlabeled counterparts, they effectively compensate for variations in sample preparation and matrix effects—where other compounds in a complex sample suppress or enhance the analyte's signal. clearsynth.comscioninstruments.com The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, ensuring highly accurate and precise quantification. clearsynth.comyoutube.com

Significance of 4-Hydroxy Triamterene-d4 Hydrochloride as a Research Standard and Probe

This compound is the deuterium-labeled form of Triamterene's primary phase I metabolite. The "-d4" designation indicates that four hydrogen atoms on the phenol (B47542) ring have been replaced by deuterium atoms. guidechem.com This compound serves as a critical tool in modern bioanalytical research, primarily as an internal standard for the quantification of the endogenous (unlabeled) 4-Hydroxy Triamterene. guidechem.com

The significance of this compound in research is multifaceted:

Gold Standard for Quantification: In pharmacokinetic studies of Triamterene, accurately measuring the formation and elimination of its metabolites is essential for a complete understanding of the drug's disposition. nih.govnih.gov Using this compound as an internal standard in LC-MS/MS assays allows researchers to achieve high precision and accuracy in the determination of 4-Hydroxy Triamterene concentrations in complex biological matrices like plasma and urine. scioninstruments.comnih.govresearchgate.net

Enhanced Method Reliability: As a stable isotope-labeled standard, it mimics the analyte's behavior throughout the analytical process, from extraction to detection. scispace.com This minimizes analytical variability and corrects for potential ion suppression or enhancement in the mass spectrometer, leading to more robust and reliable data, which is a requirement for regulatory submissions. scioninstruments.comnih.gov

Facilitating Metabolic Research: The availability of this labeled standard facilitates detailed investigations into the metabolic pathways of Triamterene. Researchers can confidently study the influence of various factors, such as genetic polymorphisms in the CYP1A2 enzyme or drug-drug interactions, on the rate of Triamterene hydroxylation. nih.govnih.gov

Data Tables

Table 1: Properties of Triamterene and Related Compounds

Compound Name Molecular Formula Molecular Weight ( g/mol ) CAS Number
Triamterene C₁₂H₁₁N₇ 253.26 396-01-0
4-Hydroxy Triamterene C₁₂H₁₁N₇O 269.26 1226-52-4

Table 2: Compound Names Mentioned in the Article

Compound Name
4'-hydroxytriamterene sulfate
4-Hydroxy Triamterene
4-Hydroxy Triamterene-d4
This compound

Properties

Molecular Formula

C₁₂H₈D₄ClN₇O

Molecular Weight

309.75

Synonyms

4-(2,4,7-Triamino-6-pteridinyl)phenol-d4 Hydrochloride;  2,4,7-Triamino-6-_x000B_(p-hydroxyphenyl-d4)pteridine Hydrochloride;  p-Hydroxytriamterene-d4 Hydrochloride; 

Origin of Product

United States

Synthetic Strategies and Isotopic Incorporation for Research Purposes

Methodologies for the Preparation of 4-Hydroxy Triamterene-d4 Hydrochloride

Stage 1: Synthesis of 4-Hydroxy Triamterene (B1681372)

The core pteridine (B1203161) structure is typically assembled via a condensation reaction. The synthesis of the parent compound, Triamterene, is achieved by the condensation of 5-nitroso-2,4,6-triaminopyrimidine (B18466) with phenylacetonitrile. google.com A similar pathway is used for its hydroxylated analog, where p-hydroxyphenylacetonitrile is used as the starting material. The reaction involves the base-catalyzed condensation of these two precursors to form the pteridine ring system, yielding 4-Hydroxy Triamterene. researchgate.net

Stage 2: Deuteration and Salt Formation

Following the synthesis of 4-Hydroxy Triamterene, the incorporation of deuterium (B1214612) is performed. The target for deuteration is the phenolic ring, aiming to replace four hydrogen atoms with deuterium. This is typically achieved through a hydrogen-deuterium (H-D) exchange reaction. A common and effective method for deuterating electron-rich aromatic rings, such as phenols, is heterogeneous catalysis using a platinum-on-carbon (Pt/C) catalyst in the presence of heavy water (D₂O) as the deuterium source. oup.comresearchgate.net The reaction is often facilitated by a hydrogen atmosphere, which, in conjunction with the Pt/C catalyst, promotes the exchange of aromatic protons with deuterium from the solvent. oup.com

Once the deuteration is complete and the desired isotopic enrichment is achieved, the final step is the formation of the hydrochloride salt. This is a standard procedure accomplished by treating the deuterated free base with a solution of hydrochloric acid (HCl) in an appropriate solvent, leading to the precipitation of this compound.

Techniques for Deuterium Incorporation and Positional Specificity

The introduction of deuterium into a molecule with high positional specificity is crucial for its intended application. For 4-Hydroxy Triamterene-d4, the four deuterium atoms are specifically incorporated at the 2, 3, 5, and 6 positions of the hydroxyphenyl ring. guidechem.com This specificity is governed by the chosen deuteration technique and the electronic properties of the substrate.

The hydroxyl (-OH) group on the phenyl ring is a strongly activating, ortho- and para-directing group. This electronic influence makes the protons at the ortho (positions 2 and 6) and para (position 4) positions highly susceptible to electrophilic substitution. However, since position 4 is blocked by the pteridine moiety, the exchange is directed to the ortho and meta positions.

Heterogeneous Catalytic Exchange: The use of a platinum catalyst (Pt/C) with D₂O is a powerful method for labeling such aromatic systems. oup.comresearchgate.net The reaction mechanism involves the reversible adsorption of the aromatic ring onto the catalyst surface. The catalyst facilitates the cleavage of the C-H bonds and their exchange with deuterium atoms from the D₂O solvent. For highly activated rings like phenols, this exchange can be exhaustive, leading to the deuteration of all available positions (ortho and meta), thus achieving the desired tetradeuteration. oup.com

Alternative Methods: Other techniques for aromatic deuteration exist, though their application depends on the substrate's stability and desired selectivity.

Acid-Catalyzed Exchange: The use of strong deuterated acids or superacids can promote H-D exchange. researchgate.net Photo-excited methods can also enhance the basicity of the aromatic ring, allowing for deuteration in weakly acidic media like deuterated hexafluoroisopropanol (HFIP-d1). nih.gov

Metal-Free Exchange: Under neutral conditions, the H-D exchange in deuterated solvents like D₂O can be extremely slow but is possible for activated systems over long periods. nih.gov

The choice of method is critical to ensure high deuterium incorporation at the specific target sites without causing degradation of the complex pteridine core.

Chemical Characterization and Purity Assessment of Deuterated Analogs for Research Applications

Chemical Characterization: The primary methods for structural confirmation are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and the success of the deuteration. nih.gov It can precisely measure the mass of the molecule, and the mass of 4-Hydroxy Triamterene-d4 will be approximately 4.02 Da higher than its non-deuterated counterpart due to the replacement of four ¹H atoms (1.0078 Da) with four ²H atoms (2.0141 Da). Tandem MS (MS/MS) can be employed to analyze fragmentation patterns, which may provide further information about the location of the deuterium labels. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a definitive tool for confirming the position of deuterium incorporation. nih.gov In the ¹H NMR spectrum of 4-Hydroxy Triamterene-d4, the signals corresponding to the protons on the phenolic ring (at positions 2, 3, 5, and 6) will be absent or show significantly reduced intensity compared to the spectrum of the non-deuterated compound. nih.govresearchgate.net Conversely, ²H NMR spectroscopy can be used to directly observe the signals from the incorporated deuterium atoms, confirming their presence on the aromatic ring. nih.gov

Purity Assessment: Purity assessment for a deuterated analog encompasses both chemical and isotopic purity.

Chemical Purity: This is determined using chromatographic methods, primarily High-Performance Liquid Chromatography (HPLC) coupled with UV and/or MS detectors. This technique separates the main compound from any synthesis-related impurities or degradation products.

Isotopic Purity/Enrichment: This is a critical parameter for labeled compounds and is typically determined by HRMS. nih.govresearchgate.net By analyzing the isotopic cluster of the molecular ion, the relative abundance of the desired d4 species can be quantified relative to any residual d0, d1, d2, or d3 species. nih.govresearchgate.net This provides a percentage value for the isotopic enrichment, which is crucial for applications like internal standards in quantitative assays. rsc.org

Table 1: Physical and Chemical Properties of 4-Hydroxy Triamterene-d4

Property Value Source
IUPAC Name 2,3,5,6-tetradeuterio-4-(2,4,7-triaminopteridin-6-yl)phenol;hydrochloride nih.gov
Molecular Formula C₁₂H₈D₄ClN₇O -
Molecular Weight ~309.75 g/mol -
CAS Number 1184977-36-3 (free base) guidechem.com
Appearance Typically a solid -

| Application | Labeled metabolite of Triamterene for research | guidechem.com |

| HPLC | A single major peak indicates high chemical purity. | Quantifies chemical impurities. |

Table 3: List of Chemical Compounds

Compound Name
This compound
4-Hydroxy Triamterene
Triamterene
5-nitroso-2,4,6-triaminopyrimidine
p-hydroxyphenylacetonitrile
Phenylacetonitrile
Heavy Water (D₂O)
Hydrochloric Acid (HCl)
Hexafluoroisopropanol-d1 (HFIP-d1)

Advanced Analytical Methodologies for Detection and Quantification

Development and Validation of Chromatographic-Mass Spectrometric Assays for Research Samples (e.g., LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the cornerstone for the bioanalysis of 4-Hydroxy Triamterene (B1681372) and its deuterated isotopologues due to its high sensitivity, selectivity, and specificity. The development and validation of robust LC-MS/MS methods are paramount for generating reliable data in research applications.

Optimization of Sample Preparation Techniques for Complex Biological Matrices in Research

The effective extraction of 4-Hydroxy Triamterene-d4 Hydrochloride from complex biological matrices such as plasma and urine is a critical first step in the analytical process. The goal is to isolate the analyte from interfering endogenous components that can suppress or enhance the ionization process, leading to inaccurate results. Two primary techniques are commonly employed:

Solid-Phase Extraction (SPE): This technique involves passing the liquid sample through a solid adsorbent (the stationary phase) that retains the analyte. Interfering substances are washed away, and the analyte is then eluted with a suitable solvent. For pteridine (B1203161) compounds like 4-Hydroxy Triamterene, mixed-mode SPE cartridges, which possess both reversed-phase and ion-exchange properties, have been shown to be effective in removing phospholipids (B1166683) and other interferences from plasma and urine. For instance, a method for the determination of triamterene and its main metabolite, hydroxytriamterene sulfate (B86663), utilized reversed-phase C18 SPE for separation from urine samples.

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For the extraction of triamterene and its metabolites from plasma, a simple and efficient LLE procedure using a mixture of diethyl ether and dichloromethane (B109758) has been successfully applied. This is followed by evaporation of the organic layer and reconstitution of the residue in the mobile phase before injection into the LC-MS/MS system.

In some research applications, particularly with urine samples where the analyte concentration is sufficiently high, a "dilute-and-shoot" approach may be feasible. This method involves simply diluting the sample with the mobile phase or water before direct injection, which significantly reduces sample preparation time and resources.

Chromatographic Separation Parameters and Mass Spectrometry Detection Modes

The chromatographic separation of this compound from its non-deuterated counterpart and other metabolites is typically achieved using reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC).

Chromatographic Separation: C18 columns are the most commonly used stationary phases for the separation of triamterene and its metabolites. The mobile phase usually consists of a mixture of an aqueous component (often containing a buffer like ammonium (B1175870) acetate (B1210297) or an acid like formic acid to improve peak shape and ionization) and an organic modifier such as acetonitrile (B52724) or methanol. Gradient elution is frequently employed to ensure the efficient separation of all compounds of interest within a reasonable run time.

Mass Spectrometry Detection: Triple quadrupole mass spectrometers operating in the multiple reaction monitoring (MRM) mode are the instruments of choice for quantitative bioanalysis. This technique offers exceptional selectivity by monitoring a specific precursor ion to product ion transition for the analyte and its internal standard. For this compound, the precursor ion would be the protonated molecule [M+H]⁺, and the product ions would be generated through collision-induced dissociation (CID). While specific MRM transitions for this compound are not readily available in the public domain, they can be predicted based on the fragmentation of the non-deuterated 4-Hydroxytriamterene and triamterene. For instance, the MRM transition for triamterene has been reported as m/z 254.0 → 237.1. Given that 4-Hydroxytriamterene has a hydroxyl group addition, and the d4-label adds 4 mass units, the precursor ion for this compound would be expected at approximately m/z 274. A characteristic fragmentation would likely involve the loss of a neutral fragment, leading to a specific product ion that can be used for quantification. The optimization of collision energy is crucial to maximize the intensity of the desired product ion.

Table 1: Illustrative LC-MS/MS Parameters for the Analysis of 4-Hydroxy Triamterene Analogs

ParameterConditionReference/Rationale
Chromatography Column Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm)Commonly used for separating moderately polar compounds like triamterene and its metabolites.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for positive ionization and helps in achieving good peak shape.
Mobile Phase B Acetonitrile or MethanolOrganic modifier for eluting analytes from the reversed-phase column.
Flow Rate 0.3 - 0.5 mL/minTypical flow rates for analytical LC-MS/MS.
Ionization Mode Positive Electrospray Ionization (ESI+)Pteridine compounds readily form positive ions.
Detection Mode Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity for quantification.
Precursor Ion (Hypothetical) ~ m/z 274 for 4-Hydroxy Triamterene-d4Based on the addition of a hydroxyl group and four deuterium (B1214612) atoms to the triamterene structure.
Product Ion (Hypothetical) To be determined by infusion and CID experimentsA stable fragment ion resulting from the dissociation of the precursor ion.

Application of this compound as an Internal Standard in Bioanalytical Research

In quantitative bioanalysis, an internal standard (IS) is essential to correct for the variability in sample preparation and instrument response. The ideal IS is a stable isotope-labeled version of the analyte, such as this compound for the quantification of 4-Hydroxytriamterene. The use of a deuterated IS is considered the gold standard because it co-elutes with the analyte and exhibits nearly identical chemical and physical properties, including extraction recovery and ionization efficiency. This ensures that any loss of analyte during sample processing or fluctuations in the mass spectrometer's performance will be mirrored by the IS, allowing for a highly accurate and precise determination of the analyte's concentration based on the ratio of their peak areas. The use of a deuterated internal standard is recommended by regulatory agencies for bioanalytical method validation.

Methodologies for Isotope Dilution Mass Spectrometry in Metabolomics Research

Isotope dilution mass spectrometry (IDMS) is a definitive analytical technique that provides a high level of accuracy and precision. In metabolomics research, IDMS is employed for the absolute quantification of metabolites. The principle involves spiking a known amount of a stable isotope-labeled standard (e.g., this compound) into the sample. After extraction and analysis by LC-MS/MS, the concentration of the endogenous analyte (4-Hydroxytriamterene) is determined by measuring the ratio of the signal from the unlabeled analyte to that of the labeled standard. This method effectively corrects for matrix effects and variations in sample workup, making it a powerful tool for quantitative metabolomics studies investigating the disposition and metabolic pathways of drugs like triamterene. The application of IDMS is particularly valuable in therapeutic drug monitoring to ensure optimal drug efficacy and minimize toxicity.

Non-Mass Spectrometric Analytical Approaches (e.g., Capillary Electrophoresis, HPLC with Fluorescence Detection) for Research

While LC-MS/MS is the predominant technique, other analytical methods can also be employed for the analysis of 4-Hydroxy Triamterene in research settings.

Capillary Electrophoresis (CE): CE is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. A method for the direct determination of triamterene and its main metabolite, hydroxytriamterene sulfate, in human urine has been developed using CE. pharm-analyt.com This method demonstrated the feasibility of direct urine analysis without extensive sample preparation. pharm-analyt.com Detection was performed using both conventional UV detection and laser-induced fluorescence (LIF) detection. pharm-analyt.com The LIF method, utilizing a helium-cadmium laser at 325 nm, offered significantly higher sensitivity, with a limit of quantification eightfold lower than that of UV detection. pharm-analyt.com The analysis was rapid, with run times of less than 10 minutes for the CE-UV method and 2.5 minutes for the CE-LIF method. pharm-analyt.com

Table 2: Capillary Electrophoresis Conditions for the Analysis of Triamterene and its Metabolite

ParameterCE-UV MethodCE-LIF MethodReference
Capillary Fused silica pharm-analyt.com
Detection UV AbsorbanceLaser-Induced Fluorescence (325 nm) pharm-analyt.com
Sample Human Urine (direct analysis) pharm-analyt.com
Run Time < 10 min< 2.5 min pharm-analyt.com
Limit of Quantification 400 ng/mL50 ng/mL pharm-analyt.com

HPLC with Fluorescence Detection: Triamterene and its hydroxylated metabolite are naturally fluorescent, which allows for their sensitive detection using an HPLC system equipped with a fluorescence detector. A rapid and sensitive HPLC assay has been developed for the simultaneous determination of triamterene and 6-p-hydroxytriamterene in plasma. This method involved a simple liquid-liquid extraction followed by separation on a C18 column and fluorescence detection. The high native fluorescence of these compounds provides excellent sensitivity, making this a viable alternative to mass spectrometry for certain research applications.

Mechanistic Investigations of Biotransformation Pathways in Model Systems

In Vitro Studies on the Enzymatic Hydroxylation of Triamterene (B1681372) to 4-Hydroxy Triamterene

The primary metabolic pathway for Triamterene in humans is hydroxylation at the 4'-position to form 4-Hydroxy Triamterene, which is then rapidly conjugated. In vitro studies utilizing human liver microsomes have been instrumental in elucidating the enzymatic processes governing this initial hydroxylation step.

The rate-limiting step in the metabolism of Triamterene is its hydroxylation, a reaction catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.govnih.gov Extensive research has identified CYP1A2 as the principal isoform responsible for the 4'-hydroxylation of Triamterene in humans. nih.govnih.gov

In vitro incubation studies with human liver microsomes have demonstrated that the formation of 4-Hydroxy Triamterene is almost completely inhibited by Furafylline, a selective inhibitor of CYP1A2. nih.govnih.gov Conversely, inhibitors of other major CYP isoforms, such as Quinidine (CYP2D6) and Ketoconazole (CYP3A), show minimal impact on Triamterene hydroxylation. nih.gov Further evidence for the exclusive role of CYP1A2 comes from reverse inhibition studies, where Triamterene competitively inhibits the CYP1A2-mediated 3-demethylation of caffeine. nih.gov

The kinetic parameters of this enzymatic reaction have also been characterized. In studies using human liver microsomes from different donors, the Michaelis-Menten constant (Km) for Triamterene hydroxylation was found to be in the range of 60 to 142 µM, with a maximum velocity (Vmax) of 177 to 220 pmol/min/mg of protein. nih.govnih.gov

CYP450 InhibitorTarget IsoformConcentration (µM)Mean Inhibition of 4'-Hydroxy-Triamterene Formation (%)
FurafyllineCYP1A225100
OmeprazoleCYP1A2/CYP2C1925030
CoumarinCYP2A62511
QuinidineCYP2D6259
KetoconazoleCYP3A2518
ErythromycinCYP3A2508
Table 1: Effect of Selective Cytochrome P450 Inhibitors on the in vitro formation of 4'-Hydroxy-Triamterene in human liver microsomes. Data compiled from multiple sources. nih.govnih.gov

Following its formation, 4-Hydroxy Triamterene undergoes extensive phase II metabolism, primarily through sulfation. This conjugation reaction is catalyzed by cytosolic sulfotransferases (SULTs), a family of enzymes that transfer a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of the substrate. This process increases the water solubility of the metabolite, facilitating its excretion.

While the specific SULT isoform responsible for the sulfation of 4-Hydroxy Triamterene has not been definitively identified in the reviewed literature, members of the SULT1A subfamily are known to be involved in the sulfation of a wide range of phenolic compounds and drugs. nih.gov The SULT1A family, particularly SULT1A1 and SULT1A3, are abundantly expressed in the liver and are responsible for the sulfation of numerous xenobiotics. nih.gov Given the phenolic nature of 4-Hydroxy Triamterene, it is highly probable that one or more isoforms of the SULT1A family are involved in its conjugation.

Isotopic Tracing and Kinetic Isotope Effect Studies in Metabolic Research

The use of stable isotopes, such as deuterium (B1214612) (²H), is a powerful tool in metabolic research. nih.govnih.gov The compound "4-Hydroxy Triamterene-d4 Hydrochloride" indicates that four hydrogen atoms in the 4-Hydroxy Triamterene molecule have been replaced with deuterium. This isotopic labeling allows for detailed investigations into metabolic pathways and reaction mechanisms.

Stable isotope tracing involves administering a labeled compound and tracking the appearance of the label in its metabolites using techniques like mass spectrometry. nih.govnih.gov This approach provides unambiguous identification and quantification of metabolic products.

Furthermore, the substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered due to the difference in mass between the isotopes. nih.gov The C-H bond is weaker and vibrates at a higher frequency than the C-D bond. Consequently, breaking a C-D bond requires more energy, often resulting in a slower reaction rate.

In the context of Triamterene metabolism, the deuteration of the molecule can influence the rate of CYP1A2-mediated hydroxylation. If the C-H bond being cleaved is a rate-determining step in the reaction, a primary KIE will be observed, leading to a slower formation of the hydroxylated metabolite from the deuterated parent compound. The magnitude of the KIE can provide valuable insights into the transition state of the enzymatic reaction.

ParameterDescriptionApplication in Triamterene Metabolism
Isotopic LabelingReplacement of an atom with its stable isotope (e.g., H with D).The "d4" in 4-Hydroxy Triamterene-d4 signifies deuterium labeling, enabling its use as an internal standard in analytical methods and for tracing metabolic pathways.
Kinetic Isotope Effect (KIE)Change in the rate of a reaction upon isotopic substitution.Can be used to probe the mechanism of CYP1A2-mediated hydroxylation of Triamterene. A significant KIE would indicate that C-H bond cleavage is a rate-limiting step.
Table 2: Principles of Isotopic Tracing and Kinetic Isotope Effect in Metabolic Research.

Biotransformation Profiling in Preclinical Animal Models for Research

Preclinical animal models, such as rats, dogs, and monkeys, are essential for characterizing the biotransformation of new chemical entities before human studies. However, significant interspecies differences in drug metabolism can exist, primarily due to variations in the expression and activity of drug-metabolizing enzymes like cytochrome P450s.

While specific data on the comparative biotransformation of Triamterene in rats, dogs, and monkeys is not extensively detailed in the available literature, general knowledge of species differences in CYP enzymes allows for informed predictions. For instance, the expression and substrate specificity of CYP1A2, the key enzyme in Triamterene hydroxylation, can vary between humans and common preclinical species.

Such differences can lead to variations in the metabolic profile, with some species producing different metabolites or the same metabolites in different proportions. For example, a study on the biotransformation of triflubazam in rats, dogs, and monkeys revealed distinct metabolite profiles in each species, highlighting the importance of multi-species studies. nih.gov In rats, N-demethylated metabolites were not found, whereas in monkeys, both dihydrodiol and N-desmethyldihydrodiol metabolites were present. nih.gov These species-specific metabolic pathways underscore the need for careful selection of animal models in preclinical drug development.

Animal ModelPotential for Interspecies Differences in Triamterene Metabolism
RatMay exhibit different CYP1A activity compared to humans, potentially leading to altered rates of hydroxylation and the formation of unique metabolites.
DogKnown to have differences in certain CYP isoforms compared to humans, which could influence the overall metabolic clearance of Triamterene.
Monkey (Non-human primate)Generally considered to have a metabolic profile more similar to humans than rodents or dogs, but species-specific differences in CYP expression and activity can still occur. researchgate.net
Table 3: Considerations for Triamterene Biotransformation Profiling in Preclinical Animal Models.

Applications in Preclinical Pharmacokinetic Research and Mechanistic Toxicology

Investigation of Absorption, Distribution, Metabolism, and Excretion (ADME) in Non-Clinical Models

In preclinical research, understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of a new chemical entity is fundamental. 4-Hydroxy Triamterene-d4 Hydrochloride is instrumental in these studies as a stable isotope-labeled internal standard (SIL-IS) for the bioanalysis of 4-Hydroxy Triamterene (B1681372), the primary and active metabolite of the diuretic drug Triamterene. nih.govnih.gov The use of a deuterated standard is considered the gold standard in quantitative mass spectrometry because it ensures the highest degree of accuracy and precision. nih.govaptochem.comclearsynth.com

The parent drug, Triamterene, is rapidly absorbed and undergoes extensive first-pass metabolism, primarily through hydroxylation by the cytochrome P450 1A2 enzyme to form 4-Hydroxy Triamterene. nih.gov This metabolite is then rapidly converted to its major, pharmacologically active phase-II metabolite, 4-Hydroxytriamterene sulfate (B86663). nih.govdrugbank.com To accurately quantify the concentration of 4-Hydroxy Triamterene in biological matrices such as plasma, urine, and tissue homogenates from non-clinical models (e.g., rats, dogs), researchers employ liquid chromatography-tandem mass spectrometry (LC-MS/MS). scioninstruments.comresearchgate.net

In this analytical method, a known quantity of this compound is added to the biological sample. aptochem.com Because the deuterated standard is nearly chemically identical to the analyte (the non-deuterated 4-Hydroxy Triamterene), it behaves similarly during sample extraction, chromatography, and ionization in the mass spectrometer. scioninstruments.comkcasbio.com However, due to the four-mass-unit difference from the deuterium (B1214612) atoms, the instrument can distinguish between the analyte and the internal standard. aptochem.com This co-eluting, heavier version of the analyte allows for correction of variability that can occur during sample preparation and analysis, such as extraction loss or matrix-induced ion suppression or enhancement. clearsynth.comkcasbio.com

The data generated from these non-clinical ADME studies are crucial for building a pharmacokinetic profile. For instance, after oral administration of Triamterene in animal models, the concentration of its metabolites can be tracked over time to determine key parameters. While specific data for 4-Hydroxy Triamterene in non-clinical models is proprietary to individual studies, the table below illustrates the type of pharmacokinetic parameters that are determined for a metabolite using a deuterated internal standard.

ParameterDescriptionTypical UnitImportance in Preclinical Research
Cmax Maximum observed concentration in plasmang/mLIndicates the extent of absorption and potential for peak-concentration-related effects.
Tmax Time to reach CmaxhoursProvides information on the rate of absorption.
AUC Area under the plasma concentration-time curveng*h/mLRepresents the total systemic exposure to the metabolite over time.
t1/2 Elimination half-lifehoursDescribes the time required for the metabolite concentration to decrease by half.
CL/F Apparent total clearance of the metabolite from plasmaL/h/kgMeasures the body's efficiency in eliminating the metabolite.
Vd/F Apparent volume of distributionL/kgIndicates the extent of metabolite distribution into body tissues versus plasma.

This table provides an illustrative example of pharmacokinetic parameters determined in preclinical studies. The values for 4-Hydroxy Triamterene would be quantified using this compound as an internal standard.

Role of Deuterated Analogs in Understanding Metabolic Stability and Clearance Mechanisms in Research

Deuterated analogs like this compound are pivotal for in vitro studies designed to probe metabolic stability and clearance mechanisms. These experiments, often conducted using liver microsomes, S9 fractions, or cultured hepatocytes from various species (including human), predict how a drug and its metabolites will be processed in the body. pharmaron.com

Metabolic stability assays measure the rate at which a compound is metabolized by drug-metabolizing enzymes. In these assays, 4-Hydroxy Triamterene would be incubated with liver preparations, and samples would be taken at various time points. To accurately quantify the disappearance of the parent compound or the formation of subsequent metabolites, this compound is used as the internal standard in the LC-MS/MS analysis. aptochem.comscioninstruments.com The precision afforded by the deuterated standard is essential for calculating the in vitro half-life and intrinsic clearance, which are then used to predict in vivo hepatic clearance. nih.gov

The key advantages of using a deuterated standard in this context include:

Minimizing Analytical Variability: It compensates for inconsistencies in sample processing and instrument response. scioninstruments.com

Improving Accuracy: By mimicking the analyte, it corrects for matrix effects that can suppress or enhance the signal, leading to more reliable quantification. clearsynth.comkcasbio.com

Enhancing Throughput: The robustness of methods using SIL-IS allows for faster method development and higher sample throughput, which is critical in a research environment. aptochem.com

Analytical FeatureRole of this compoundResearch Implication
Mass Distinction Provides a distinct mass-to-charge (m/z) ratio from the analyte.Allows for simultaneous detection and precise ratio-based quantification by LC-MS/MS. aptochem.com
Co-elution Chromatographically separates at nearly the same time as the analyte.Ensures both analyte and standard experience identical matrix effects and instrument conditions. kcasbio.com
Chemical Similarity Behaves identically during extraction and ionization.Corrects for sample loss during preparation and variability in ionization efficiency. aptochem.comscioninstruments.com
Stability Isotopically stable and does not interfere with the analyte's signal.Provides a consistent reference signal across all samples in an analytical run. clearsynth.com

Research on Transport Mechanisms across Biological Barriers in Model Systems

The ability of a drug and its metabolites to cross biological barriers, such as the intestinal epithelium for absorption or the renal tubules for excretion, is governed by transport proteins. In vitro models using cell lines like Caco-2, which mimic the human intestinal wall, are widely used to study these mechanisms. sigmaaldrich.comyoutube.comnih.gov

In these model systems, researchers measure the rate at which a compound moves from an apical (lumenal) chamber to a basolateral (blood) chamber, and vice versa. nih.gov The quantification of 4-Hydroxy Triamterene in the receiving chamber requires highly sensitive and specific analytical methods. Once again, this compound is the ideal internal standard for the LC-MS/MS analysis needed to generate this data. nih.gov

By measuring the permeability of 4-Hydroxy Triamterene across a Caco-2 cell monolayer, scientists can calculate its apparent permeability coefficient (Papp), a key indicator of its potential for oral absorption. nih.govresearchgate.net Furthermore, by comparing transport in both directions (apical-to-basolateral vs. basolateral-to-apical), researchers can determine if the metabolite is a substrate of efflux transporters like P-glycoprotein (P-gp), which can pump compounds back into the intestinal lumen and limit absorption. sigmaaldrich.comnih.gov The high absorption of the parent drug, Triamterene, suggests it readily crosses lipid membranes. nih.gov Studies on its metabolites are necessary to understand their distinct transport characteristics.

The use of this compound ensures that the low concentrations of the metabolite transported across the cell monolayer are measured accurately, allowing for reliable calculation of permeability and efflux ratios. This information is critical for mechanistic toxicology, as it helps to predict potential drug-drug interactions at the transporter level and understand how genetic variations in transporters might affect an individual's exposure to the metabolite. nih.gov

Utilization As a Research Tool and Reference Material

Deployment in Quantitative Bioanalysis for Metabolite Monitoring in Research Studies

4-Hydroxy Triamterene-d4 Hydrochloride is principally used as an internal standard in quantitative bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) nih.govspringernature.com. In research studies, particularly in pharmacokinetics, understanding the metabolic fate of a drug is crucial. Triamterene (B1681372) is metabolized in the body to 4-Hydroxy Triamterene, which is then conjugated to a sulfate (B86663) ester. The accurate measurement of this primary metabolite is essential for building a complete metabolic profile.

The core challenge in bioanalysis is the complexity of the biological matrices (e.g., plasma, urine) and the potential for variability during sample preparation and analysis fda.gov. An internal standard (IS) is a compound with similar physicochemical properties to the analyte (the substance being measured), which is added in a known quantity to every sample, calibrator, and quality control sample before processing fda.gov.

The use of a stable isotope-labeled (SIL) compound like this compound is considered the gold standard for an internal standard medchemexpress.com. Because deuterium (B1214612) atoms replace four hydrogen atoms, the molecule is chemically almost identical to the natural metabolite but has a different molecular weight. This allows the mass spectrometer to distinguish between the analyte and the internal standard, while ensuring that both behave virtually identically during extraction, chromatography, and ionization nih.govnih.gov. This co-elution and similar behavior correct for any sample loss or matrix effects, thereby significantly improving the accuracy, precision, and reliability of the quantitative data. This approach is fundamental in studies monitoring metabolite levels over time to determine absorption, distribution, metabolism, and excretion (ADME) profiles.

Table 1: Role of this compound in Quantitative Bioanalysis

Feature Description Rationale
Analyte 4-Hydroxy Triamterene The primary active metabolite of the drug Triamterene.
Analytical Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) A highly sensitive and selective technique for quantifying molecules in complex mixtures like blood or urine nih.gov.
Function Internal Standard (IS) A compound added at a constant concentration to all samples to correct for analytical variability fda.gov.
Key Advantage Stable Isotope Labeling (SIL) Nearly identical physicochemical properties to the analyte ensure it tracks the analyte through sample preparation and analysis, correcting for matrix effects and procedural losses medchemexpress.comnih.gov.

| Outcome | High Accuracy & Precision | Enables reliable determination of the true concentration of the 4-Hydroxy Triamterene metabolite in biological samples. |

Function as a Certified Reference Material in Analytical Method Development and Quality Control

Beyond its role as an internal standard in routine sample analysis, this compound also serves as a certified reference material (CRM) lgcstandards.com. CRMs are highly characterized and pure substances used to ensure the quality and metrological traceability of measurements. They are indispensable tools in analytical laboratories for method development, validation, and ongoing quality control.

During the development of a new bioanalytical method, this compound can be used to:

Confirm identity: Establish the retention time and mass spectral fragmentation pattern unique to the molecule.

Optimize instrumentation: Fine-tune mass spectrometer settings for maximum sensitivity and specificity.

Assess method performance: During method validation, a CRM is used to prepare calibration standards and quality control samples to determine critical parameters such as linearity, accuracy, precision, selectivity, and the lower limit of quantification (LLOQ).

As part of a laboratory's quality control (QC) program, the CRM is used to prepare QC samples that are analyzed alongside study samples. This practice verifies that the analytical system is performing correctly and that the results generated for unknown samples are reliable and reproducible over time. The use of a well-characterized reference material ensures that analytical data is consistent and comparable across different laboratories and studies.

Table 2: Applications as a Certified Reference Material (CRM)

Application Area Specific Use Purpose
Method Development Instrument Optimization To define the optimal mass spectrometry parameters for detecting and quantifying the analyte.
Method Validation Preparation of Standards To create calibration curves and quality control samples to test the method's accuracy, precision, and linearity.
Performance Verification To confirm that the analytical method meets the stringent requirements for its intended purpose.
Routine Quality Control Ongoing Monitoring To ensure the analytical system remains in a state of control during the analysis of study samples.

Research Applications in Drug Discovery and Development Support Methodologies

The journey of a drug from initial discovery to market approval is a long and complex process that relies heavily on robust analytical support nih.gov. Stable isotope-labeled compounds like this compound are vital tools that support this pipeline medchemexpress.com. The development of reliable methods to quantify parent drugs and their metabolites is not merely a procedural step but a foundational component of preclinical and clinical research.

In the context of drug discovery and development, this compound supports several key methodologies:

Metabolic Profiling: Early in development, understanding how a drug candidate is metabolized is critical. Assays using this internal standard can accurately map the formation and elimination of the 4-Hydroxy Triamterene metabolite.

Pharmacokinetic (PK) Studies: PK studies measure how a drug and its metabolites move through the body over time. The data from these studies, which depend on accurate bioanalysis, are essential for understanding a drug's efficacy and for making critical development decisions researchgate.net.

Bioequivalence Studies: When developing generic versions of a drug, bioequivalence studies are required to demonstrate that the generic product performs in the same manner as the brand-name drug. These studies rely on precise measurement of the drug and its major metabolites in biological fluids from human volunteers researchgate.net.

By enabling high-quality, validated bioanalytical methods, this compound provides the reliable data necessary to meet the rigorous demands of regulatory agencies and to support the successful progression of pharmaceutical products through the development lifecycle.

Table 3: Support for Drug Discovery and Development Stages

Development Stage Role of Analytical Methodology Contribution of 4-Hydroxy Triamterene-d4 HCl
Preclinical In vivo animal studies to determine basic ADME (Absorption, Distribution, Metabolism, Excretion) properties. Enables accurate quantification of the key metabolite in animal plasma and urine, establishing the initial metabolic profile.
Phase I Clinical Trials First-in-human studies to assess safety and pharmacokinetics. Provides the internal standard for validated assays to measure metabolite levels in human subjects.
Phase II/III Clinical Trials Efficacy and safety studies in larger patient populations. Ensures consistent and reliable measurement of metabolite exposure across multiple study sites and over long durations.

| Bioequivalence Studies | Comparison of a generic drug to the original brand-name drug. | Serves as the internal standard in the critical bioanalytical assays required to prove pharmacokinetic equivalence researchgate.net. |

Table of Mentioned Compounds

Compound Name
This compound
4-Hydroxy Triamterene
Triamterene

Emerging Research Directions and Future Outlook

Novel Synthetic Approaches for Deuterated Compounds in Medicinal Chemistry

The synthesis of deuterated compounds has evolved beyond simple isotopic exchange, moving towards highly selective and efficient methodologies. These novel approaches are critical for creating complex deuterated molecules like 4-Hydroxy Triamterene-d4 Hydrochloride with precision and high isotopic purity. The primary strategies in deuterated drug design involve either modifying existing drug scaffolds or creating new chemical entities from scratch (de novo design). alfa-chemistry.com

Key modern synthetic strategies include:

Hydrogen Isotope Exchange: This method is a straightforward approach for creating deuterated molecules by directly transforming C-H bonds into C-D bonds. researchgate.net Recent advancements focus on using electrocatalysis combined with boron cluster-mediated hydrogen-atom transfer, which allows for the rapid deuteration of natural products and pharmaceuticals under mild conditions. researchgate.net

Use of Labeled Building Blocks: This strategy involves incorporating deuterium (B1214612) by using pre-labeled reagents or building blocks in the synthesis of a larger molecule. researchgate.net This method offers high selectivity in the placement of deuterium atoms.

Reductive Deuteration: Various methods are now available for the selective reductive deuteration of functional groups like carbonyls, imines, alkenes, and alkynes. acs.org A significant challenge remains the reductive deuteration of arenes, which can create multiple stereocenters and complex mixtures of products. acs.org

These methods aim to improve the absorption, distribution, metabolism, and excretion (ADME) properties of drugs. nih.gov By replacing hydrogen with deuterium at specific metabolic sites, the resulting C-D bond is stronger than the C-H bond, which can slow down metabolic processes, potentially increasing a drug's half-life and efficacy. researchgate.net

Table 1: Comparison of Modern Synthetic Approaches for Deuteration
Synthetic ApproachDescriptionKey AdvantagesChallenges
Hydrogen Isotope ExchangeDirect replacement of hydrogen with deuterium on a molecule. researchgate.netStraightforward, can be applied late in the synthetic route.Can lack selectivity, may lead to mixtures of isotopologues.
Labeled Building BlocksIncorporation of pre-deuterated synthons into the target molecule. researchgate.netHigh regioselectivity, precise deuterium placement.Requires synthesis of specific deuterated starting materials.
Selective Reductive DeuterationUse of deuterium gas or other deuterium sources to reduce specific functional groups. acs.orgCan create specific stereochemical outcomes.Control of selectivity in complex molecules, especially arenes, can be difficult. acs.org
De Novo DesignDesigning new compounds and strategically incorporating deuterium to enhance pharmacological properties from the outset. alfa-chemistry.comOptimized for desired pharmacokinetic profiles, valuable for novel chemical entities. alfa-chemistry.comRequires extensive medicinal chemistry effort and iterative optimization. alfa-chemistry.com

Advanced Spectroscopic Techniques for Isotopic Analysis

The precise analysis of the isotopic composition and structural integrity of deuterated compounds is crucial for their use in research and medicine. rsc.org Standard analytical methods often have limitations in distinguishing between different isotopic mixtures. acs.org Consequently, advanced spectroscopic techniques have become indispensable for the characterization of molecules like this compound.

High-Resolution Mass Spectrometry (HR-MS): Techniques like electrospray ionization high-resolution mass spectrometry (ESI-HRMS) are widely used to determine the isotopic enrichment of deuterated compounds. rsc.orgnih.gov HR-MS can distinguish and quantify H/D isotopolog ions, providing a rapid and highly sensitive method for assessing isotopic purity with very low sample consumption. nih.gov The importance of mass spectrometry in isotopic analysis has grown significantly due to instrumental improvements in sensitivity, detection limits, and precision. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for confirming the structural integrity and the specific positions of deuterium labels within a molecule. rsc.org While powerful, NMR can sometimes face limitations in differentiating complex mixtures of isotopologues and isotopomers due to signal overlap. acs.org

Molecular Rotational Resonance (MRR) Spectroscopy: MRR has emerged as a particularly powerful technique for the highly accurate measurement of isotopic purity. acs.org It provides a complete description of the isotopic composition by revealing the structural identity and percent composition of a complex mixture of isotopomers. acs.org Each distinct isotopomer produces a unique rotational spectrum, which allows for unambiguous identification and quantification, virtually eliminating issues of spectral overlap. acs.org This technique has proven valuable in optimizing synthetic deuteration processes by providing detailed analysis of all generated isotopomers. acs.org

Table 2: Comparison of Advanced Spectroscopic Techniques for Isotopic Analysis
TechniquePrimary ApplicationStrengthsLimitations
High-Resolution Mass Spectrometry (HR-MS)Determination of isotopic enrichment and purity. rsc.orgnih.govHigh sensitivity, rapid analysis, low sample consumption. nih.govCannot differentiate between positional isomers (isotopomers). acs.org
Nuclear Magnetic Resonance (NMR) SpectroscopyConfirmation of deuterium label positions and structural integrity. rsc.orgProvides detailed structural information.Signal overlap can complicate analysis of complex mixtures. acs.org
Molecular Rotational Resonance (MRR) SpectroscopyComplete analysis of isotopic composition, including isotopomers. acs.orgUnambiguous identification and quantification of each isotopomer, high resolution. acs.orgRequires the sample to be in the gas phase; newer technique with less widespread availability.

Integration of Deuterated Analogs in Systems Biology and Multi-Omics Research

Systems biology aims to understand the complex interactions within biological systems from a holistic perspective. researchgate.netmdpi.com This is achieved by integrating data from various "omics" platforms, such as genomics, transcriptomics, proteomics, and metabolomics. nih.govnih.govresearchgate.net Deuterated analogs like this compound are valuable tools in this context, particularly within metabolomics, which is often seen as a common denominator that can help link the other omics layers. nih.gov

The use of stable isotope-labeled compounds is fundamental to metabolomics for tracing metabolic pathways and quantifying metabolite fluxes. By introducing a deuterated compound into a biological system, researchers can track its transformation and incorporation into various metabolic networks. This provides a dynamic view of cellular processes that cannot be obtained from static measurements alone.

Integrating data from these different omics levels is a significant challenge due to data heterogeneity. mdpi.com However, this integration allows for a more comprehensive understanding of how genetic information is translated into cellular function and phenotype. nih.gov For instance, by combining transcriptomic data (gene expression) with metabolomic data (metabolite levels) obtained using deuterated tracers, researchers can correlate changes in enzyme expression with actual metabolic activity. This multi-omics approach can reveal the functional consequences of genetic variations and identify key regulatory points in metabolic pathways. mdpi.com

Table 3: Role of Deuterated Analogs in Multi-Omics Integration
Omics FieldArea of StudyContribution of Deuterated Analogs
GenomicsStudy of an organism's complete set of DNA.Provides the genetic blueprint; deuterated analogs help assess the functional impact of genetic variations on metabolism.
TranscriptomicsStudy of the complete set of RNA transcripts.Reveals gene expression levels; data can be correlated with metabolic fluxes measured using deuterated tracers.
ProteomicsStudy of the complete set of proteins.Shows protein abundance and modifications; deuterated compounds can help link protein levels to enzymatic activity. mdpi.com
MetabolomicsStudy of the complete set of metabolites.Provides a snapshot of the phenotype; deuterated analogs are used as tracers to measure dynamic metabolic activity and pathway fluxes. nih.gov

Q & A

Q. What validated analytical methods are recommended for quantifying 4-Hydroxy Triamterene-d4 Hydrochloride in biological matrices?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying deuterated compounds like this compound. Key steps include:

  • Sample Preparation: Use protein precipitation with acetonitrile or solid-phase extraction to isolate the compound from plasma or urine .
  • Internal Standardization: Employ a structurally analogous deuterated internal standard (e.g., Triamterene-d5) to correct for matrix effects .
  • Chromatographic Separation: Optimize a reverse-phase C18 column with a gradient of methanol/water containing 0.1% formic acid to resolve metabolites from endogenous interferences .
  • Mass Spectrometry: Monitor transitions specific to the deuterated compound (e.g., m/z 269 → 198 for 4-Hydroxy Triamterene-d4) to ensure specificity .

Q. How should researchers synthesize and characterize this compound for use as an internal standard?

Methodological Answer:

  • Synthesis: Start with Triamterene-d4 as the precursor. Introduce the hydroxyl group via regioselective oxidation using tert-butyl hydroperoxide (TBHP) in the presence of a Fe(III) catalyst, followed by HCl neutralization to form the hydrochloride salt .
  • Characterization:
    • Purity Analysis: Validate via HPLC with UV detection at 254 nm, ensuring >98% purity .
    • Structural Confirmation: Use high-resolution MS and ¹H/¹³C NMR to confirm deuteration at specific positions (e.g., aromatic protons) and hydrochloride salt formation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic pathways of this compound across in vitro and in vivo studies?

Methodological Answer:

  • Experimental Design:
    • Comparative Metabolism Studies: Parallel incubations in human liver microsomes (HLMs) and hepatocytes to assess phase I/II metabolism, followed by crossover studies in rodent models .
    • Isotope Tracing: Use ¹⁴C-labeled 4-Hydroxy Triamterene-d4 to track metabolite formation and distinguish between enzymatic pathways (e.g., CYP2D6 vs. UGT1A9) .
    • Data Reconciliation: Apply kinetic modeling (e.g., Michaelis-Menten) to quantify enzyme contributions and identify species-specific discrepancies .

Q. What experimental strategies are recommended for assessing the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

  • Stability Protocol:
    • Forced Degradation Studies: Expose the compound to acidic (pH 2), neutral (pH 7), and alkaline (pH 10) buffers at 40°C for 24–72 hours. Monitor degradation via LC-MS .
    • Thermal Stress Testing: Store lyophilized powder at -20°C, 4°C, and 25°C for 6 months. Quantify decomposition products (e.g., dehydroxylated analogs) using validated stability-indicating assays .
    • Light Sensitivity: Conduct ICH-compliant photostability testing in UV/visible light chambers to evaluate isomerization or radical-mediated degradation .

Q. How can derivatization strategies enhance the detection sensitivity of this compound in trace-level pharmacokinetic studies?

Methodological Answer:

  • Derivatization Techniques:
    • Fluorescent Tagging: React the hydroxyl group with dansyl chloride to form a fluorescent derivative, enabling detection at sub-nanogram levels in microsomal fractions .
    • Chemical Ionization Enhancement: Use pentafluoropropionic anhydride (PFPA) to derivatize amine groups, improving ionization efficiency in negative-ion MS modes .
  • Validation: Compare derivatized vs. underivatized samples to ensure no loss of structural integrity or deuterium label .

Data Analysis and Interpretation

Q. How should researchers statistically analyze batch-to-batch variability in deuterium labeling efficiency during this compound synthesis?

Methodological Answer:

  • Quality Control Metrics:
    • Deuterium Incorporation: Calculate via isotopic abundance ratio (e.g., [M+4]/[M+0]) using HRMS, targeting >99% deuteration at specified positions .
    • Statistical Tools: Apply ANOVA to compare variability across synthesis batches, with Tukey’s post-hoc test to identify outliers .
  • Mitigation Strategies: Optimize reaction conditions (e.g., solvent purity, catalyst loading) to minimize proton exchange during synthesis .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound in in vivo studies?

Methodological Answer:

  • Hazard Mitigation:
    • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
    • Ventilation: Conduct procedures in a fume hood to avoid inhalation of hydrochloride aerosols .
    • Waste Disposal: Neutralize acidic waste with sodium bicarbonate before disposal in designated biohazard containers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.